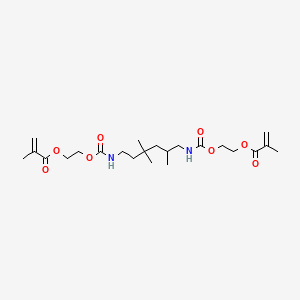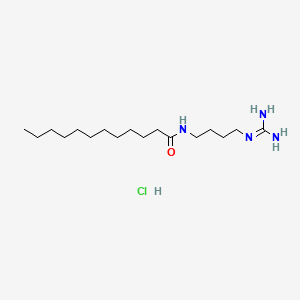
AMG-487 metabolite M3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMG-487 metabolite M3 is a derivative of AMG-487, a potent and selective antagonist of the chemokine receptor CXCR3. This receptor is involved in various inflammatory and immune responses. AMG-487 has shown promise in preclinical models for its ability to modulate immune cell recruitment and inflammation .
Méthodes De Préparation
The preparation of AMG-487 metabolite M3 involves the sequential metabolism of AMG-487. The primary metabolic pathway includes the biotransformation of AMG-487 to its phenol metabolite (M2), which is further metabolized to form this compound . The specific synthetic routes and industrial production methods for this compound are not extensively detailed in the literature, but it is known that the metabolism involves cytochrome P450 enzymes, particularly CYP3A4 .
Analyse Des Réactions Chimiques
AMG-487 metabolite M3 undergoes several types of chemical reactions, including:
Reduction: Although not extensively detailed, reduction reactions may also play a role in the metabolism of AMG-487.
Substitution: The formation of this compound involves substitution reactions where functional groups are replaced during the metabolic process.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, and various cofactors required for enzymatic activity . The major products formed from these reactions are the phenol metabolite (M2) and this compound .
Applications De Recherche Scientifique
AMG-487 metabolite M3 has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways and biotransformation of chemokine receptor antagonists.
Mécanisme D'action
The mechanism of action of AMG-487 metabolite M3 involves its interaction with the chemokine receptor CXCR3. By binding to this receptor, this compound inhibits the recruitment of immune cells to sites of inflammation, thereby reducing inflammatory responses . The molecular targets involved include the CXCR3 receptor and various signaling pathways associated with immune cell activation and migration .
Comparaison Avec Des Composés Similaires
AMG-487 metabolite M3 can be compared with other similar compounds, such as:
Phenol Metabolite (M2): An intermediate in the metabolic pathway of AMG-487, which is further metabolized to form this compound.
Other CXCR3 Antagonists: Compounds that target the same receptor but may have different metabolic pathways and pharmacokinetic profiles.
This compound is unique in its specific metabolic pathway and its ability to covalently modify CYP3A4, leading to time-dependent inhibition of the enzyme .
Propriétés
Numéro CAS |
752244-92-1 |
|---|---|
Formule moléculaire |
C30H24F3N5O5 |
Poids moléculaire |
591.5 g/mol |
Nom IUPAC |
N-[(1R)-1-[3-(4-hydroxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-[(1-oxidopyridin-1-ium-3-yl)methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C30H24F3N5O5/c1-19(28-35-27-25(5-2-14-34-27)29(41)38(28)22-8-10-23(39)11-9-22)37(18-21-4-3-15-36(42)17-21)26(40)16-20-6-12-24(13-7-20)43-30(31,32)33/h2-15,17,19,39H,16,18H2,1H3/t19-/m1/s1 |
Clé InChI |
GJYSTNPOXMTWIE-LJQANCHMSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=C[N+](=CC=C4)[O-])C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
SMILES canonique |
CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=C[N+](=CC=C4)[O-])C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















